![molecular formula C23H27N5O5 B3009178 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021124-00-4](/img/structure/B3009178.png)

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

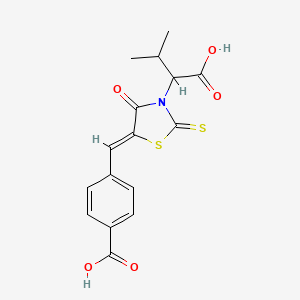

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed in one step, the carbonyl group in another, and so on. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

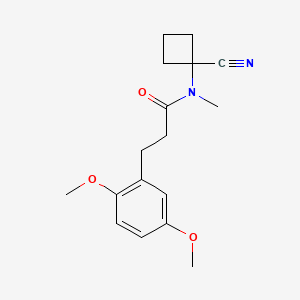

The compound could undergo various chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition-elimination reactions . The exact reactions would depend on factors such as the other functional groups present and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

Synthesis Techniques : The compound's synthesis involves reactions such as the Claisen-Schmidt type reaction, heterocyclization, and reductive amination, leading to various derivatives with specific structural features. These processes are crucial for the creation of complex organic compounds used in various research applications (Zh. Koshetova et al., 2022).

Structural Characterization : X-ray crystal structure determination is a significant method used in analyzing the molecular and crystalline structure of such compounds. The understanding of ring conformations in these molecules, such as chair and envelope conformations, contributes to the field of crystallography and molecular design (Zh. Koshetova et al., 2022).

Biological Activity and Pharmacological Studies

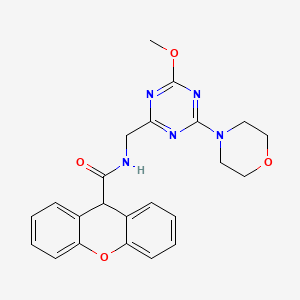

Receptor Binding and Agonism : The compound and its derivatives are studied for their interaction with various receptors, particularly aminergic G protein-coupled receptors. This research is crucial in understanding how these compounds can modulate receptor activities, which has implications in drug discovery and neuropharmacology (D. Möller et al., 2017).

Potential as Ligands : Investigations into the affinity constants for different receptors, such as dopamine receptors, are significant. This helps in identifying potential ligands which can be used in the development of novel therapeutic agents targeting specific neurological pathways (Li Guca, 2014).

Imaging and Diagnostic Applications

- PET Imaging : Some derivatives are explored for their potential in Positron Emission Tomography (PET) imaging, specifically for mapping cerebral adenosine A2A receptors. This application is crucial in neuroimaging and aids in the diagnosis and study of various neurological conditions (Xiaoyun Zhou et al., 2014).

Antimicrobial and Antitumor Research

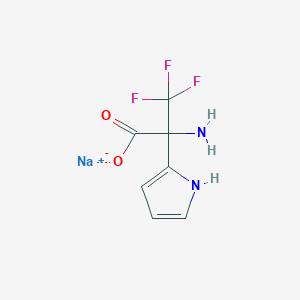

Antimicrobial Activity : Derivatives of the compound are evaluated for their antimicrobial properties against a range of bacteria and fungi. This research is vital in discovering new antimicrobial agents in the fight against resistant strains of microorganisms (Divyesh Patel et al., 2012).

Antitumor Potential : The assessment of antitumor activities of such compounds in in-vitro studies is an essential step in oncology research. Discovering compounds with high activity against various tumor cell lines can lead to the development of new anticancer drugs (Sherif A F Rostom et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-32-13-12-25-14-18(22(30)27-10-8-26(9-11-27)20(29)16-33-2)21-19(15-25)23(31)28(24-21)17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLHQPTUOFBYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B3009095.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B3009103.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)